

Ombrabulin Hydrochloride dose-limiting toxicities in clinical trials

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Compound of Interest

Compound Name: Ombrabulin Hydrochloride

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Technical Support Center: Ombrabulin Hydrochloride Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of **Ombrabulin Hydrochloride** observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed with single-agent **Ombrabulin Hydrochloride**?

In a Phase I dose-escalation study, the most common DLTs for single-agent ombrabulin administered every three weeks included Grade 3 abdominal pain at a dose of 50 mg/m² and a combination of Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m².[1] Another Phase I study in Japanese patients identified Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea as DLTs at the 50 mg/m² dose level.[2][3]

Q2: What is the recommended Phase II dose (RP2D) for single-agent Ombrabulin?

Based on the dose-escalation studies, the recommended Phase II dose for single-agent ombrabulin is 50 mg/m² administered as a 30-minute intravenous infusion every 3 weeks.[1][2] [3]



Q3: What are the common non-dose-limiting adverse events associated with Ombrabulin?

Common toxicities that are not typically dose-limiting include headache, asthenia, nausea, diarrhea, transient hypertension, anemia, and lymphopenia.[1] Cardiovascular events such as hypertension, tachycardia, bradycardia, and atrial fibrillation have also been noted with vascular disrupting agents like ombrabulin.[2]

Q4: What DLTs have been observed when Ombrabulin is combined with other chemotherapy agents?

When combined with docetaxel, DLTs included Grade 3 fatigue, Grade 3 neutropenic infection, Grade 3 headache, Grade 4 febrile neutropenia, and Grade 3 thrombosis at various ombrabulin and docetaxel dose levels.[4][5] In combination with cisplatin and docetaxel, a Phase I study in Japanese patients was halted at the initial dose level due to hematological and non-hematological DLTs.[6] When combined with a taxane/platinum doublet, toxicities included Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, and Grade 3 peripheral ischemia.[7]

Q5: How should I manage a patient experiencing hypertension during Ombrabulin infusion?

Transient hypertension is a known side effect.[1] Standard clinical protocols for managing acute hypertension should be followed, including regular blood pressure monitoring during and after the infusion. Dose adjustment or interruption may be necessary depending on the severity and duration of the hypertensive event, as Grade 3 hypertension was a dose-limiting toxicity at higher doses.[1]

Q6: Are there any notable differences in the toxicity profile of Ombrabulin between different patient populations?

A Phase I study in Japanese patients with advanced solid tumors concluded that the safety and pharmacokinetic profiles of ombrabulin were comparable to those observed in Caucasian patients, with a recommended dose of 50 mg/m² in both populations.[2][3]

Dose-Limiting Toxicities Data

Table 1: Dose-Limiting Toxicities of Single-Agent Ombrabulin Hydrochloride



Clinical Trial Phase	Patient Population	Dose Escalation Range	Recommended Phase II Dose (RP2D)	Dose-Limiting Toxicities (DLTs) Observed
Phase I	Advanced Solid Malignancies	6 to 60 mg/m²	50 mg/m²	- Grade 3 abdominal pain at 50 mg/m² - Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m²[1]
Phase I	Japanese patients with Advanced Solid Tumors	15.5 to 50 mg/m²	50 mg/m²	- Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea at 50 mg/m²[2][3]

Table 2: Dose-Limiting Toxicities of Ombrabulin Hydrochloride in Combination Therapy

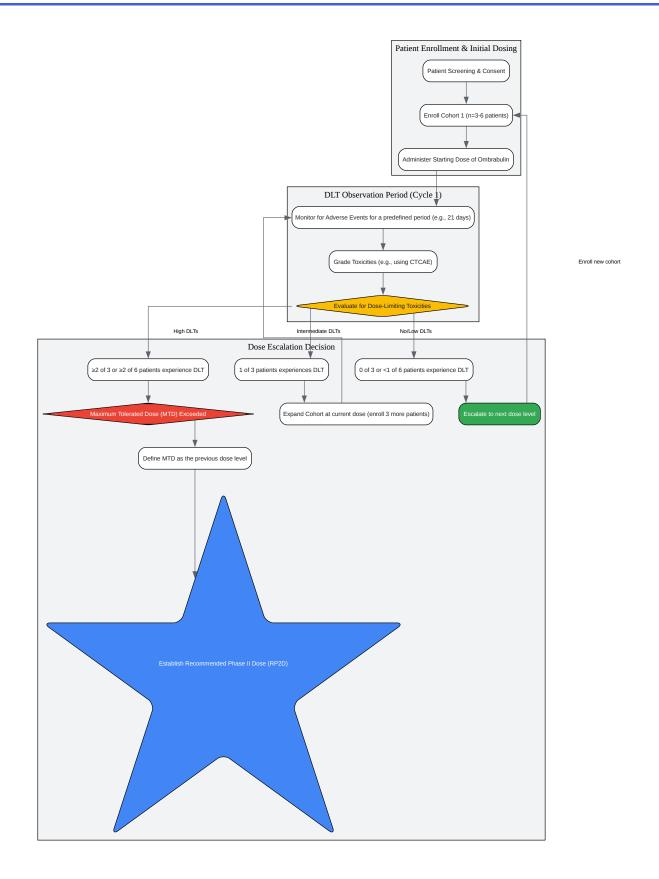


Clinical Trial Phase	Combination Regimen	Ombrabulin Dose Range	Dose-Limiting Toxicities (DLTs) Observed
Phase I	Ombrabulin + Docetaxel	11.5 to 42 mg/m² with 75 mg/m² docetaxel; 30 to 35 mg/m² with 100 mg/m² docetaxel	- Grade 3 fatigue - Grade 3 neutropenic infection - Grade 3 headache - Grade 4 febrile neutropenia - Grade 3 thrombosis[4]
Phase I	Ombrabulin + Cisplatin/Docetaxel or Carboplatin/Paclitaxel	15.5 to 35 mg/m²	- Grade 4 febrile neutropenia - Grade 4 pulmonary embolism - Grade 3 ALT elevation - Grade 3 peripheral ischemia[7]
Phase I	Ombrabulin + Cisplatin and Docetaxel (Japanese patients)	Initial dose level	Hematological and non-hematological DLTs leading to study termination.[6]

Experimental Protocols & Methodologies Dose Escalation and DLT Assessment in a Phase I Trial

The following workflow outlines a typical dose-escalation and DLT evaluation process for a novel agent like Ombrabulin, as inferred from the methodologies described in the cited clinical trials.[1][3][4][7]





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Dose-escalation and DLT evaluation workflow.



Mechanism of Action: Vascular Disruption

Ombrabulin is a synthetic analogue of combretastatin A4 and functions as a vascular-disrupting agent (VDA).[8] Its mechanism involves binding to the colchicine site on tubulin within endothelial cells. This interaction inhibits tubulin polymerization, leading to the disorganization of the cytoskeleton.[6][8] The ultimate effect is mitotic arrest and apoptosis of endothelial cells, causing a collapse of the tumor's blood vessels and subsequent tumor necrosis.[8] Preclinical studies have shown that ombrabulin can induce widespread tumor necrosis within 24 hours of administration.[2]



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Mechanism of action of Ombrabulin.

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